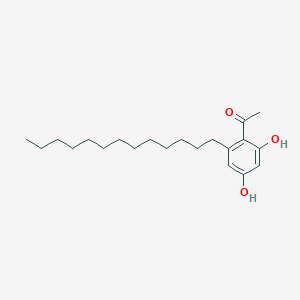

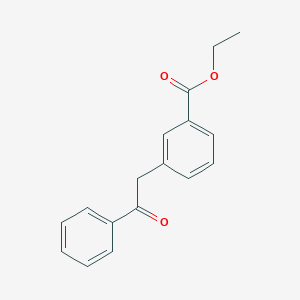

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

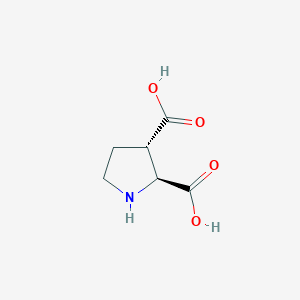

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound that is related to various synthesized esters and aromatic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactions of Ethyl 3-(2-oxo-2-phenylethyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as well as specific conditions to promote the formation of the desired ester. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in the presence of FeCl3 to afford the title compound . Similarly, the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate and its photochemical reactions have been studied, providing insights into the radical formation and recombination that could be relevant to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as X-ray crystallography, FT-IR, NMR, and computational methods like density functional theory (DFT). For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These techniques provide detailed information on bond lengths, bond angles, and molecular geometry, which are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions of related esters can involve decarbonylation, hydrogenation, and photochemical processes. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in radical recombination products and small amounts of other compounds depending on the solvent and presence of oxygen . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a chemical reaction that provides insights into the reactivity of similar esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of various spectroscopic analyses. The vibrational spectra, chemical shifts, and molecular electrostatic potential maps provide information on the compound's reactivity, stability, and intermolecular interactions . For instance, the vibrational spectra and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were studied and showed good agreement with theoretical predictions . These properties are essential for understanding how the compound might behave under different conditions and in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assay Development

One significant application of Ethyl 3-(2-oxo-2-phenylethyl)benzoate in scientific research lies in the development of antioxidant capacity assays. Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a method that quantifies the antioxidant capacity of compounds, highlighting how specific reactions, including coupling, influence the total antioxidant capacity measurement. While Ethyl 3-(2-oxo-2-phenylethyl)benzoate was not directly mentioned, the principles discussed in this research are applicable to understanding its potential antioxidant interactions and assay development processes (Ilyasov et al., 2020).

Bioremediation of Groundwater Contaminants

In the context of environmental science, research into the bioremediation of monoaromatic pollutants in groundwater has seen the utilization of chemical compounds to enhance the degradation process. Farhadian et al. (2008) discussed the role of specific chemicals in promoting the biodegradation of benzene, toluene, ethylbenzene, and xylene (BTEX) under aerobic and anaerobic conditions. The study underscores the importance of chemical facilitators in bioremediation, potentially including derivatives like Ethyl 3-(2-oxo-2-phenylethyl)benzoate, to achieve efficient contaminant removal (Farhadian et al., 2008).

Chemical Synthesis and Organic Chemistry

The compound plays a pivotal role in the synthesis of bioactive molecules due to its pharmacological activities. Farooq and Ngaini (2019) highlighted the versatility of methyl-2-formyl benzoate, a compound related to Ethyl 3-(2-oxo-2-phenylethyl)benzoate, in organic synthesis, emphasizing its importance as a precursor in the development of antifungal, antihypertensive, and anticancer agents. This review points to the broader utility of such chemicals in medicinal chemistry and their potential as scaffolds for the creation of new therapeutic agents (Farooq & Ngaini, 2019).

Electrochemical Technology

Tsuda, Stafford, and Hussey (2017) reviewed advancements in electrochemical technology using room-temperature ionic liquids, including discussions relevant to the electroplating and energy storage applications. While the review focuses on ionic liquids, the principles and findings could provide insights into the electrochemical properties and applications of Ethyl 3-(2-oxo-2-phenylethyl)benzoate, especially in developing new materials for energy storage and conversion technologies (Tsuda et al., 2017).

Food and Beverage Preservation

The use of benzoic acid derivatives, closely related to Ethyl 3-(2-oxo-2-phenylethyl)benzoate, in food preservation, is well-documented. Hoffman and Hanneman (2017) presented a physiologically-based pharmacokinetic analysis of benzoic acid across multiple species, illustrating the metabolism and dosimetric variations important for assessing dietary exposures. This research underscores the relevance of understanding the pharmacokinetics of such compounds for their safe use as preservatives in food and beverage products (Hoffman & Hanneman, 2017).

Eigenschaften

IUPAC Name |

ethyl 3-phenacylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFUCMILGBCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645681 |

Source

|

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

CAS RN |

898776-64-2 |

Source

|

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

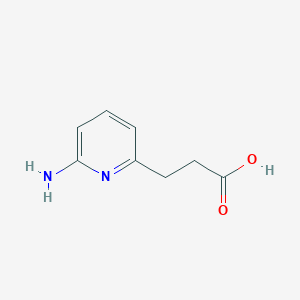

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

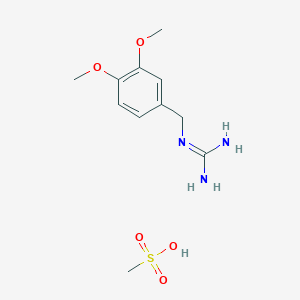

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

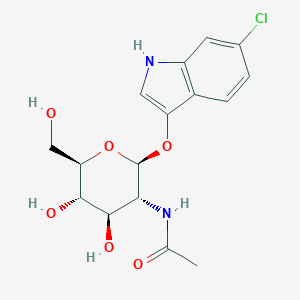

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)